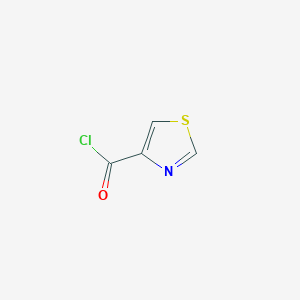
5-((三甲基硅烷基)乙炔基)嘧啶
概述
描述
5-((Trimethylsilyl)ethynyl)pyrimidine: is an organic compound with the molecular formula C9H12N2Si . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a trimethylsilyl group attached to an ethynyl group at the 5-position of the pyrimidine ring. This structural modification imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications .
科学研究应用
Chemistry: 5-((Trimethylsilyl)ethynyl)pyrimidine is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It serves as a precursor for the synthesis of biologically active derivatives .
Medicine: Research explores its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents .
Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Trimethylsilyl)ethynyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine as the core structure.
Ethynylation: An ethynyl group is introduced at the 5-position of the pyrimidine ring using a suitable reagent such as ethynyl lithium or ethynyl magnesium bromide.
Trimethylsilylation: The ethynyl group is then protected by introducing a trimethylsilyl group using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of 5-((Trimethylsilyl)ethynyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .
化学反应分析
Types of Reactions: 5-((Trimethylsilyl)ethynyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the trimethylsilyl group.
Oxidation and Reduction: Products with altered oxidation states of the pyrimidine ring.
Coupling Reactions: Complex organic molecules with extended carbon chains
作用机制
The mechanism of action of 5-((Trimethylsilyl)ethynyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways. The ethynyl group can undergo addition reactions, while the trimethylsilyl group can be easily removed or substituted, facilitating further chemical transformations .
相似化合物的比较
5-Ethynylpyrimidine: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
5-((Trimethylsilyl)ethynyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 5-((Trimethylsilyl)ethynyl)pyrimidine is unique due to the combination of the pyrimidine ring and the trimethylsilyl-protected ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
属性
IUPAC Name |
trimethyl(2-pyrimidin-5-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYUGWNHQDZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571835 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216309-28-3 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
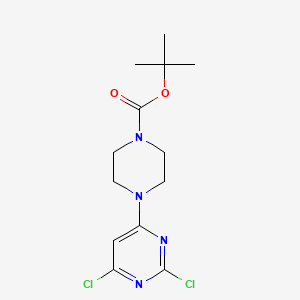
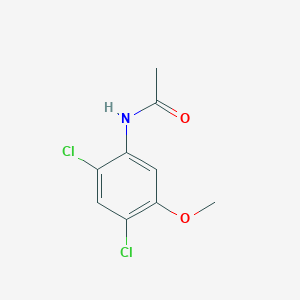
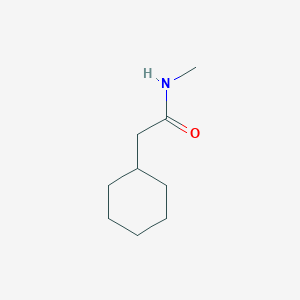
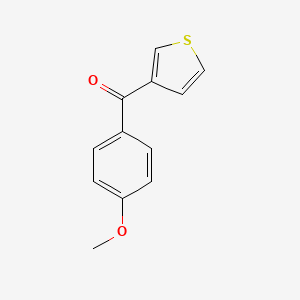
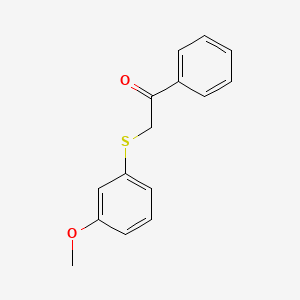
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)




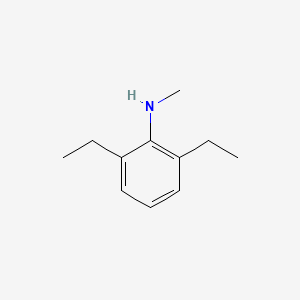
![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
